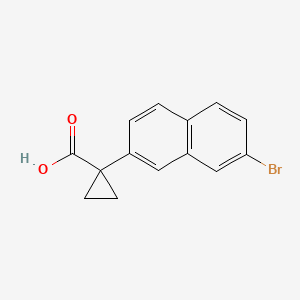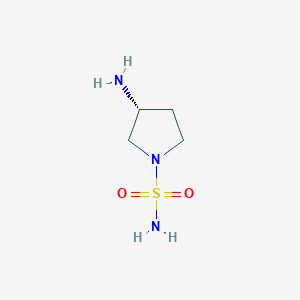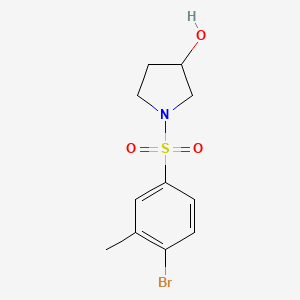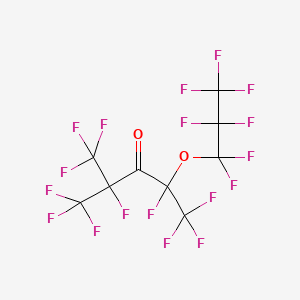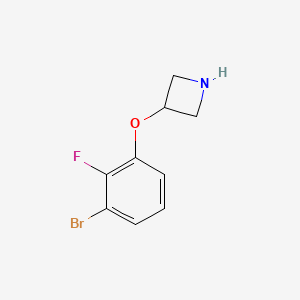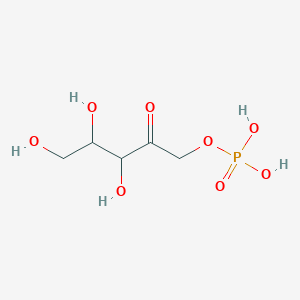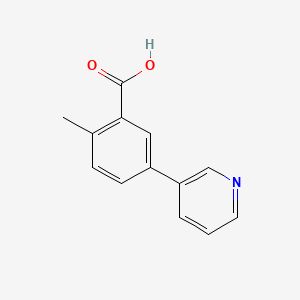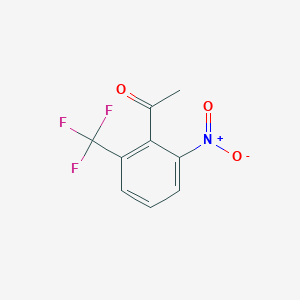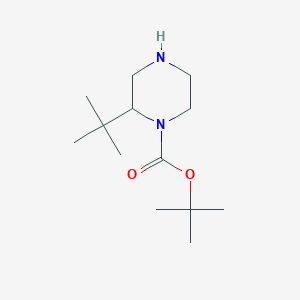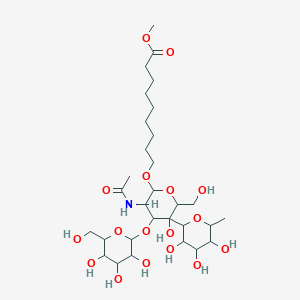
(3-Oxo-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- is a complex organic compound characterized by its unique structure, which includes a butanone backbone, a chlorophenyl group, and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- typically involves multiple steps, starting with the preparation of the butanone backbone and the introduction of the chlorophenyl group. Common synthetic routes include:
Nucleophilic Substitution:
Fluorination: The addition of fluorine atoms is often carried out using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanone, 4-(4-methoxyphenyl)-
- 2-Butanone, 4-(4-chlorophenyl)-
- 2-Butanone, 4-(4-fluorophenyl)-
Uniqueness
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1309602-54-7 |
|---|---|
Molekularformel |
C10H6ClF6NO2 |
Molekulargewicht |
321.60 g/mol |
IUPAC-Name |
4-(3-chloroanilino)oxy-1,1,1,3,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C10H6ClF6NO2/c11-5-2-1-3-6(4-5)18-20-10(16,17)7(12)8(19)9(13,14)15/h1-4,7,18H |
InChI-Schlüssel |
XSPJXIGMHDOVEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NOC(C(C(=O)C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



